
Insulin detemir
Descripción general
Descripción
La insulina detemir es una forma de acción prolongada de insulina que se utiliza principalmente para el control de la hiperglucemia en personas con diabetes mellitus tipo 1 y tipo 2 . Comercializada bajo el nombre de marca Levemir, la insulina detemir imita la actividad de la insulina humana producida endógenamente, una hormona peptídica producida por las células beta del páncreas que promueve el metabolismo de la glucosa . Está diseñada para proporcionar un efecto estable y prolongado, lo que la hace adecuada para la dosificación una o dos veces al día .
Métodos De Preparación
Recombinant DNA Production of Insulin Detemir Precursor
The synthesis of this compound begins with the recombinant production of a modified insulin precursor. Unlike native human insulin, this compound lacks the threonine residue at position B30 (desB30) and features a myristic acid (C14 fatty acid) conjugated to lysine at position B29. The recombinant precursor, desB30 insulin, is typically expressed in Saccharomyces cerevisiae or Escherichia coli systems optimized for high-yield protein production .
Expression and Purification of desB30 Insulin
The gene encoding the desB30 insulin precursor is inserted into microbial hosts via plasmid vectors. Post-expression, the inclusion bodies containing the precursor are isolated and solubilized using urea or guanidine hydrochloride. Refolding is achieved through redox shuffling in alkaline buffers (pH 10–11) containing cysteine and cystine to re-establish disulfide bridges . Chromatographic purification steps, including ion-exchange and reverse-phase HPLC, yield the desB30 insulin precursor with >99% purity .
Chemical Modification via Acylation
The critical step in this compound production is the site-specific acylation of lysine B29 with myristic acid. Traditional methods rely on acid-amide coupling, while recent advancements employ thiol-maleimide chemistry for enhanced selectivity.
Traditional Acid-Amide Coupling
In conventional approaches, the ε-amine of lysine B29 reacts with activated esters of myristic acid (e.g., N-hydroxysuccinimide ester) under alkaline conditions (pH 8–9). However, this method lacks selectivity due to the presence of three reactive amines in insulin (α-amine of phenylalanine B1 and ε-amines of lysine B29 and lysine A21), resulting in heterogeneous byproducts . Optimization strategies include:
-
pH Control : Maintaining pH 8.5–9.0 to favor ε-amine reactivity over α-amines .
-
Temperature Modulation : Conducting reactions at 4°C to reduce nonspecific interactions .
Despite these measures, acid-amide coupling typically achieves ≤70% target product yield, necessitating rigorous purification .
Thiol-Maleimide Conjugation
To address selectivity challenges, novel methodologies exploit thiol-maleimide click chemistry. A cysteine residue is introduced at position B29 via site-directed mutagenesis, replacing lysine (CysB29-insulin). This thiol group reacts selectively with maleimide-functionalized myristic acid (e.g., N-(2-(N-palmitoylaminoethyl)maleimide)) under mild conditions (pH 7–8, 25°C) . Key advantages include:
-
Reaction Speed : Completion within 5 minutes vs. hours for acid-amide coupling .
-
Yield and Purity : >95% target product with minimal byproducts .
This method, detailed in PMC10116525, has been validated for scalability and is compatible with Good Manufacturing Practice (GMP) standards .
Table 1: Comparison of Acylation Methods
Formulation and Stabilization Techniques
This compound’s prolonged action relies on its formulation as a hexameric complex stabilized by zinc ions and phenolic excipients. The final product, marketed as Levemir®, is a clear, colorless solution containing:
Table 2: Levemir® Formulation Composition
Component | Concentration per mL | Function |
---|---|---|
This compound | 14.2 mg (100 units) | Active pharmaceutical ingredient |
Zinc acetate | 65.4 µg | Hexamer stabilization |
m-Cresol | 2.06 mg | Antimicrobial preservative |
Glycerol | 16.0 mg | Tonicity modifier |
Phenol | 1.80 mg | Conformational stabilizer |
Disodium phosphate | 0.89 mg | Buffer (pH 7.4) |
Sodium chloride | 1.17 mg | Isotonicity agent |
Preparation of Injection Solution
The formulation process, as described in CN104689302A, involves sequential mixing under controlled conditions :
-
Glycerol Solution Preparation : Glycerol is dissolved in 80% of the final water volume and divided into three aliquots. These are mixed with this compound, m-cresol, and phenol separately to prevent precipitation .
-
pH Adjustment : The combined solution is adjusted to pH 9.0–9.5 to ensure solubility, followed by the addition of zinc acetate, sodium chloride, and sodium hydrogen phosphate .
-
Final pH Stabilization : Hydrochloric acid is used to lower the pH to 7.3–7.5, optimizing stability and biocompatibility .
Quality Control and Analytical Methods
Stringent quality assessments ensure the identity, purity, and potency of this compound:
-
High-Performance Liquid Chromatography (HPLC) : Quantifies acylation efficiency and detects byproducts (e.g., mono-acylated species) .
-
Circular Dichroism (CD) Spectroscopy : Verifies secondary structure integrity post-modification .
-
Mass Spectrometry : Confirms molecular weight (5917 Da) and fatty acid conjugation .
-
In Vivo Pharmacokinetics : Animal models assess duration of action, with this compound showing 18–24 hour activity in murine studies .
Challenges and Innovations
Byproduct Mitigation
Early acylation methods generated up to 30% undesired mono-acylated products at lysine A21 or B1. Advances in recombinant engineering (e.g., CysB29-insulin) and conjugation chemistry have reduced byproducts to <5% .
Scalability of Thiol-Maleimide Conjugation
While laboratory-scale thiol-maleimide reactions achieve high yields, industrial-scale production requires optimization of:
Análisis De Reacciones Químicas
Tipos de reacciones: La insulina detemir se somete a varias reacciones químicas, que incluyen:
Interacciones hidrofóbicas: La insulina detemir se une a la albúmina en la sangre a través de interacciones hidrofóbicas, lo que prolonga su duración de acción.
Unión a receptores: La insulina detemir se une a los receptores de insulina en los tejidos diana, iniciando una cascada de efectos metabólicos.
Reactivos y condiciones comunes:
Tecnología de ADN recombinante: Utiliza enzimas como endonucleasas de restricción y ligasas para manipular el material genético.
Cromatografía: Se utiliza para la purificación de la proteína.
Principales productos formados:
Complejo de insulina detemir-albúmina: La formación de este complejo es crucial para la acción prolongada de la insulina detemir.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
Insulin detemir has been engineered to achieve a prolonged duration of action through two primary mechanisms:
- Self-association: this compound molecules tend to aggregate, forming a depot at the injection site that leads to gradual absorption.
- Albumin binding: It binds reversibly to albumin in circulation, which helps buffer fluctuations in insulin levels, resulting in a more consistent pharmacodynamic profile compared to other basal insulins like NPH insulin .
Glycemic Control
This compound has demonstrated superior glycemic control in various clinical settings:
- Type 1 Diabetes: A randomized trial showed that patients using this compound had a significant reduction in HbA1c levels (from 8.6% to 6.8%) compared to those on NPH insulin, with a lower incidence of hypoglycemia (47% reduction) and less weight gain (1.2 kg vs. 2.8 kg) .
- Type 2 Diabetes: In combination with other antidiabetic agents, this compound has been effective in achieving target glycemic levels. A study reported an incremental decrease in mean HbA1c of 0.51% over 26 weeks when combined with liraglutide and metformin .
Risk of Hypoglycemia
This compound is associated with a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, making it suitable for patients prone to these episodes:
- In clinical trials, the incidence of nocturnal hypoglycemia was significantly lower with this compound compared to NPH insulin (55% reduction) .
Weight Management
Weight gain is a common concern with insulin therapy. This compound has been linked to less weight gain or even weight loss in some patients:
- In a case series, patients on this compound experienced an average weight loss of 5 lbs by the final follow-up visit .
Case Studies
Case Study 1: Levemir Early Clinical Experience
A case series involving four patients on this compound reported improvements in fasting blood glucose (FBG) levels and HbA1c values from a baseline average of 8.6% to 7.0%. Notably, none required special interventions for hypoglycemic episodes .
Case Study 2: Efficacy in Type 2 Diabetes
In a study comparing the V-Go insulin delivery system (which utilizes rapid-acting insulin) with multiple daily injections (MDI) for uncontrolled type 2 diabetes, patients using V-Go experienced an average decrease in HbA1c of 1.5%, while those on MDI saw an increase .
Comparative Efficacy Table
Parameter | This compound | NPH Insulin |
---|---|---|
Mean HbA1c Reduction | -1.8% | -1.9% |
Incidence of Nocturnal Hypoglycemia | Reduced by 55% | Higher incidence |
Mean Weight Change | +1.2 kg | +2.8 kg |
Patients Achieving HbA1c ≤7.0% | 26% | 16% |
Mecanismo De Acción
La insulina detemir ejerce sus efectos uniéndose a los receptores de insulina en los tejidos diana, como el hígado, el músculo esquelético y el tejido adiposo . Esta unión activa el receptor de insulina, lo que lleva a una cascada de eventos intracelulares que promueven la captación de glucosa, la síntesis de glucógeno y la inhibición de la producción hepática de glucosa . La adición de una cadena de ácido graso a la molécula de insulina le permite unirse a la albúmina, prolongando su duración de acción .
Compuestos similares:
Insulina glargina: Otro análogo de insulina de acción prolongada con una duración de acción similar pero diferentes modificaciones moleculares.
Insulina NPH: Una insulina de acción intermedia con una duración de acción más corta en comparación con la insulina detemir.
Singularidad de la insulina detemir:
Menor variabilidad intraindividual: Se ha informado que la insulina detemir muestra una variabilidad reducida en los niveles de glucosa en comparación con la insulina NPH.
Acción prolongada: La unión a la albúmina extiende la duración de acción, lo que la hace adecuada para la dosificación una o dos veces al día.
En conclusión, la insulina detemir es un compuesto vital en el manejo de la diabetes mellitus, con propiedades únicas que la convierten en una herramienta valiosa tanto en entornos clínicos como de investigación.
Comparación Con Compuestos Similares
Insulin glargine: Another long-acting insulin analog with a similar duration of action but different molecular modifications.
NPH insulin: An intermediate-acting insulin with a shorter duration of action compared to insulin detemir.
Uniqueness of this compound:
Lower within-subject variability: this compound has been reported to show reduced variability in glucose levels compared to NPH insulin.
Prolonged action: The binding to albumin extends the duration of action, making it suitable for once or twice-daily dosing.
Actividad Biológica
Insulin detemir is a long-acting insulin analogue used primarily in the management of diabetes mellitus, particularly Type 1 and Type 2 diabetes. Its unique structure and pharmacokinetic properties distinguish it from other insulin formulations, making it an essential component of diabetes therapy. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile.
This compound is produced through recombinant DNA technology and features a modification at the B29 position where a myristic acid (14-C fatty acid) is attached to the lysine residue. This modification enhances the molecule's self-association and increases its binding to serum albumin, leading to a prolonged duration of action due to slower absorption from the injection site .
Binding and Signaling Pathway
This compound binds to the insulin receptor (IR), which consists of two extracellular alpha units and two transmembrane beta units. Upon binding, the receptor undergoes autophosphorylation, activating downstream signaling pathways that are crucial for glucose metabolism. Specifically, this compound stimulates the phosphorylation of insulin receptor substrates (IRS), leading to the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which facilitate glucose uptake through glucose transporter type 4 (GLUT4) translocation to the cell membrane .
Pharmacodynamics
The pharmacodynamic profile of this compound shows a relatively flat action curve compared to other insulins. The mean duration of action ranges from approximately 5.7 hours at lower doses to about 23.2 hours at higher doses . The insulin analogue demonstrates about 20-30% binding affinity to insulin and IGF-I receptors compared to human insulin, which correlates with its reduced potency in various assays .
Efficacy in Clinical Studies
Clinical trials have demonstrated that this compound effectively lowers HbA1c levels while minimizing the risk of hypoglycemia. For instance, a 26-week study comparing this compound with NPH insulin found that both groups achieved significant reductions in HbA1c (approximately 1.8% for detemir), but those using detemir experienced fewer episodes of hypoglycemia—47% less overall and 55% less nocturnal hypoglycemia compared to NPH users .
Case Study 1: Efficacy in Type 2 Diabetes Management
In a randomized controlled trial involving 582 participants with Type 2 diabetes, patients were assigned to receive either this compound or glargine as add-on therapy to oral agents. Results indicated that both groups achieved significant glycemic control; however, those on this compound reported fewer hypoglycemic events and a lower mean weight gain over the treatment period .
Case Study 2: Long-Term Safety Profile
A long-term safety study showed that patients using this compound maintained stable glycemic control over a period of 52 weeks without significant adverse effects. The incidence of severe hypoglycemia was notably low, reinforcing the safety profile of this insulin analogue in chronic use .
Comparative Efficacy Table
Parameter | This compound | NPH Insulin | Insulin Glargine |
---|---|---|---|
Duration of Action | 5.7 - 23.2 hours | Variable | ~24 hours |
Hypoglycemia Risk | Lower (47% reduction) | Higher | Moderate |
Mean Weight Gain | +1.2 kg | +2.8 kg | +0.5 kg |
HbA1c Reduction | ~1.8% | ~1.9% | ~1.7% |
Q & A
Basic Research Questions
Q. How does insulin detemir compare to NPH insulin in reducing nocturnal hypoglycemia in type 1 diabetes, and what methodologies are used to quantify this difference?
Answer: Randomized controlled trials (RCTs) comparing this compound and NPH insulin in basal-bolus regimens consistently report a 20–30% reduction in nocturnal hypoglycemia risk. This is quantified using continuous glucose monitoring (CGM) and self-reported hypoglycemia logs. Key studies employed parallel-group designs with standardized titration protocols to minimize confounding variables . For example, the STEADINESS trial (n=476) showed a 22% reduction in nocturnal hypoglycemia events (p<0.001) over 6 months .
Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic (PK) stability across age groups?
Answer: Single-dose, crossover studies with standardized subcutaneous administration (e.g., 0.5 IU/kg) and frequent blood sampling over 24–36 hours are critical. A pivotal study (n=34) demonstrated this compound’s consistent time-action profile across children, adolescents, and adults, with coefficient of variation (CV) for AUC0–24h being 25% vs. 38% for NPH insulin . Age-stratified randomization and linear mixed-effects models are recommended to adjust for metabolic differences .
Q. How is this compound’s reduced weight gain in type 2 diabetes validated in longitudinal studies?
Answer: Meta-analyses of RCTs (e.g., PREDICTIVE study, n=20,531) show this compound is associated with 0.5–1.0 kg less weight gain vs. NPH insulin over 12 months. Covariates like baseline BMI, concomitant therapies, and dietary adherence are controlled using multivariate regression. Mechanistic sub-studies attribute this to reduced hypoglycemia-induced snacking and altered cerebral insulin signaling .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s tissue-selective action, particularly its enhanced cerebral insulin signaling?
Answer: this compound’s myristic acid side chain enables reversible albumin binding, prolonging its half-life and facilitating blood-brain barrier penetration. In vivo mouse models (C57Bl/6 strain) showed 2.5-fold higher brain insulin concentrations post-injection vs. human insulin (p<0.01). Western blot analysis revealed enhanced IR and IRS2 phosphorylation in hypothalamic and cortical tissues, correlating with EEG delta/theta activity modulation . These findings suggest CNS-mediated metabolic effects distinct from peripheral action .
Q. How do contradictory findings on this compound’s cancer risk align with its receptor binding profile?
Q. What methodologies resolve pharmacodynamic variability in this compound vs. insulin glargine comparisons?
Answer: Euglycemic clamp studies with standardized protocols (0.4 mU/kg/min) are critical. A double-blind crossover trial (n=24) showed this compound’s glucose infusion rate (GIR) profile had 23% lower intra-subject variability vs. glargine (p<0.05). Time-series analysis and non-linear regression (e.g., Weibull model) are used to quantify duration of action (detemir: 18–23h; glargine: 20–24h) .
Q. How is albumin binding exploited to optimize this compound’s dosing in hepatic impairment?
Answer: Pharmacokinetic modeling in patients with cirrhosis (Child-Pugh B/C) revealed 30–50% higher AUC0–∞ due to reduced albumin synthesis. Adaptive dosing regimens (e.g., 20% dose reduction) are validated using iterative Bayesian estimation and Monte Carlo simulations .
Q. Methodological Considerations
Q. How should researchers address confounding in real-world studies comparing this compound and glargine?
Answer: Propensity score matching (PSM) or inverse probability weighting (IPW) adjusts for baseline HbA1c, BMI, and renal function. The SOLVE study (n=17,374) used PSM to isolate treatment effects, showing detemir had 12% lower hypoglycemia risk (p=0.03) .
Q. What statistical approaches are optimal for analyzing hypoglycemia frequency in this compound trials?
Answer: Negative binomial regression accounts for overdispersed hypoglycemia event counts. Sensitivity analyses with Poisson-lognormal models are recommended for zero-inflated data .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVNFCFYTPAZ-IOXYNQHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C267H402N64O76S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5917 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169148-63-4 | |
Record name | Insulin detemir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169148634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Insulin detemir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.